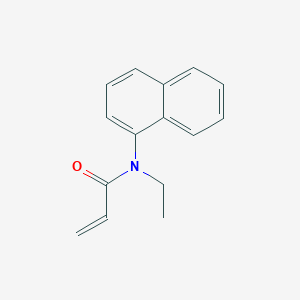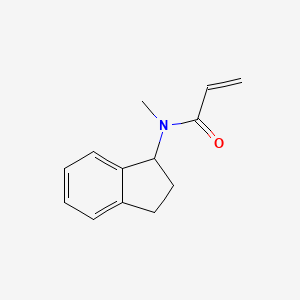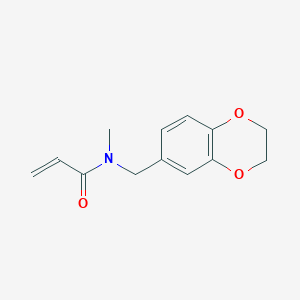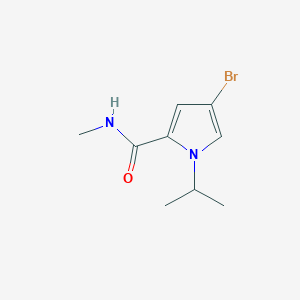
4-bromo-N-methyl-1-propan-2-ylpyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-methyl-1-propan-2-ylpyrrole-2-carboxamide, also known as Br-IPP, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. The compound has been extensively studied for its potential as a therapeutic agent for various diseases. Br-IPP exhibits potent anti-inflammatory and anti-tumor properties, making it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of 4-bromo-N-methyl-1-propan-2-ylpyrrole-2-carboxamide involves the inhibition of NF-κB signaling pathway. NF-κB is a transcription factor that plays a crucial role in the regulation of immune response and inflammation. 4-bromo-N-methyl-1-propan-2-ylpyrrole-2-carboxamide inhibits the activation of NF-κB by preventing the phosphorylation of IκBα, a protein that regulates the activity of NF-κB. This leads to the suppression of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
4-bromo-N-methyl-1-propan-2-ylpyrrole-2-carboxamide has been shown to exhibit potent anti-inflammatory and anti-tumor effects. Studies have demonstrated that 4-bromo-N-methyl-1-propan-2-ylpyrrole-2-carboxamide can inhibit the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, thereby reducing inflammation. 4-bromo-N-methyl-1-propan-2-ylpyrrole-2-carboxamide has also been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 4-bromo-N-methyl-1-propan-2-ylpyrrole-2-carboxamide is its potent anti-inflammatory and anti-tumor properties. This makes it a promising candidate for drug development. However, one of the limitations of 4-bromo-N-methyl-1-propan-2-ylpyrrole-2-carboxamide is its low solubility in water, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-bromo-N-methyl-1-propan-2-ylpyrrole-2-carboxamide. One potential direction is to investigate its potential as a therapeutic agent for autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Another direction is to study its mechanism of action in more detail, with the aim of identifying new targets for drug development. Additionally, further studies are needed to assess the safety and efficacy of 4-bromo-N-methyl-1-propan-2-ylpyrrole-2-carboxamide in preclinical and clinical trials.
Synthesemethoden
The synthesis of 4-bromo-N-methyl-1-propan-2-ylpyrrole-2-carboxamide involves a multistep process that includes the reaction of 4-bromo-1-butanol with methylamine, followed by the addition of acetic anhydride and pyrrole-2-carboxylic acid. The final product is obtained by purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
4-bromo-N-methyl-1-propan-2-ylpyrrole-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory and anti-tumor properties. Studies have shown that 4-bromo-N-methyl-1-propan-2-ylpyrrole-2-carboxamide can inhibit the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, thereby reducing inflammation. 4-bromo-N-methyl-1-propan-2-ylpyrrole-2-carboxamide has also been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Eigenschaften
IUPAC Name |
4-bromo-N-methyl-1-propan-2-ylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O/c1-6(2)12-5-7(10)4-8(12)9(13)11-3/h4-6H,1-3H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPUJHJBLSMIPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=C1C(=O)NC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-isopropyl-N-methyl-1H-pyrrole-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(2-methoxyphenoxy)phenyl]prop-2-enamide](/img/structure/B7556854.png)


![N-[(4-morpholin-4-ylsulfonylphenyl)methyl]prop-2-enamide](/img/structure/B7556890.png)
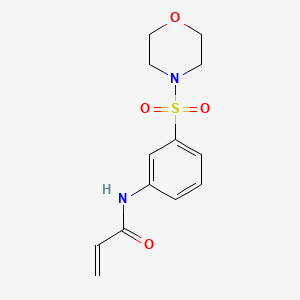
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one](/img/structure/B7556894.png)

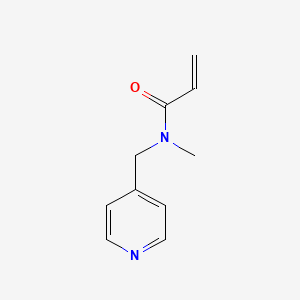


![2-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]propanoic acid](/img/structure/B7556907.png)
